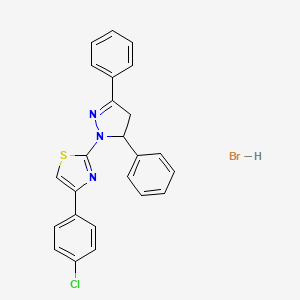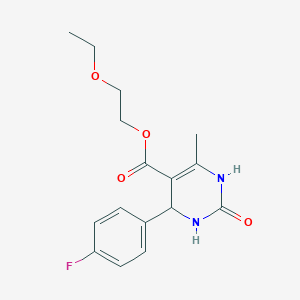
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as MDP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a critical role in the metabolism of dopamine and other monoamines in the brain. MDP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating the role of MAO-B in various biological processes.
Mechanism of Action
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is responsible for the breakdown of dopamine and other monoamines in the brain. By inhibiting MAO-B, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride increases the levels of these neurotransmitters in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has a wide range of biochemical and physiological effects, including increased dopamine levels, improved cognitive function, and reduced inflammation. In addition, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have neuroprotective effects, protecting against oxidative stress and other forms of cellular damage.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in lab experiments is its potent inhibitory effects on MAO-B, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, one limitation of using 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Future Directions
There are several potential future directions for research on 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, including investigating its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective effects and to determine the optimal dosing and administration strategies for this compound. Finally, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride may have potential applications in other areas of medicine, such as the treatment of inflammatory disorders and cancer.
Synthesis Methods
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized using a variety of methods, including the reaction of 4-morpholinylacetylene with 1,1-diphenyl-3-buten-1-ol in the presence of a palladium catalyst. This reaction results in the formation of 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride as a hydrochloride salt, which can be purified using standard methods.
Scientific Research Applications
5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been used extensively in scientific research, particularly in the field of neuroscience. Its potent inhibitory effects on MAO-B make it a valuable tool for investigating the role of this enzyme in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In addition, 5-(4-morpholinyl)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for these conditions.
properties
IUPAC Name |
5-morpholin-4-yl-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(19-9-3-1-4-10-19,20-11-5-2-6-12-20)13-7-8-14-22-15-17-24-18-16-22;/h1-6,9-12,23H,13-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVFCNFUDSJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-yl-1,1-diphenyl-pent-3-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)
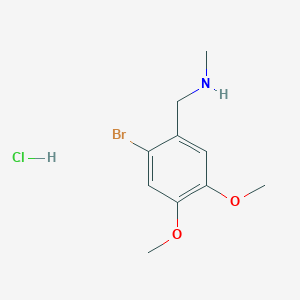
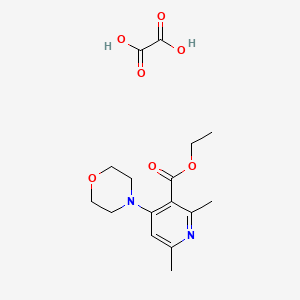
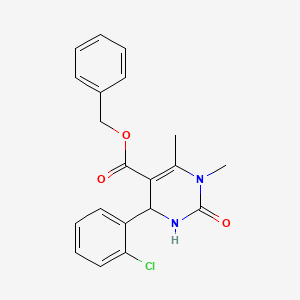
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)
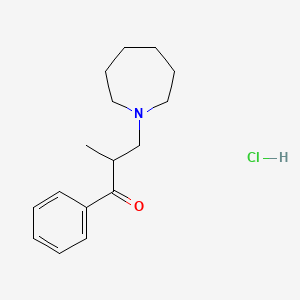
![1-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5126138.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
